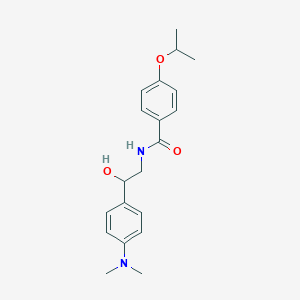

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide is a benzamide derivative featuring a 4-isopropoxybenzamide core linked to a 2-hydroxyethyl group substituted with a dimethylamino-phenyl moiety. Its structure combines hydrophilic (hydroxyethyl, dimethylamino) and lipophilic (isopropoxybenzamide) elements, making it a candidate for studies on solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-14(2)25-18-11-7-16(8-12-18)20(24)21-13-19(23)15-5-9-17(10-6-15)22(3)4/h5-12,14,19,23H,13H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDKNUFYLNOVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-nitrobenzaldehyde with dimethylamine under reductive conditions to form 4-(dimethylamino)benzaldehyde.

Hydroxyethylation: The 4-(dimethylamino)benzaldehyde is then reacted with ethylene oxide to introduce the hydroxyethyl group, forming 2-(4-(dimethylamino)phenyl)-2-hydroxyethylbenzaldehyde.

Isopropoxylation: The hydroxyethyl intermediate is further reacted with isopropyl bromide in the presence of a base to introduce the isopropoxy group, yielding 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl-4-isopropoxybenzaldehyde.

Amidation: Finally, the aldehyde group is converted to an amide by reacting with an appropriate amine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl and isopropoxy groups can enhance its solubility and bioavailability. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues in the Benzamide Class

Substituent Effects on Physicochemical Properties

The target compound’s 4-isopropoxy group distinguishes it from other benzamides in the evidence:

- N-(2-Nitrophenyl)-4-bromo-benzamide () : Contains electron-withdrawing nitro and bromo substituents, which reduce electron density on the aromatic ring compared to the electron-donating isopropoxy group. This difference likely impacts reactivity in substitution reactions and binding affinity in biological targets .

- In contrast, the target compound’s hydroxyethyl group may offer conformational flexibility .

Table 1: Substituent Effects on Benzamide Derivatives

Tautomerism and Stability

Compounds in exhibit thione-thiol tautomerism in triazole derivatives (e.g., compounds [7–9]), which influences their electronic properties and stability.

Spectroscopic Comparisons

IR Spectroscopy :

- The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in (1663–1682 cm⁻¹). However, the absence of C=S (~1243–1258 cm⁻¹) or S-H (~2500–2600 cm⁻¹) bands differentiates it from triazole-thiones .

- Hydroxybenzamides () show broad O-H stretches (~3150 cm⁻¹), whereas the target’s hydroxyethyl group may display ν(O-H) at ~3300–3500 cm⁻¹ .

- NMR Spectroscopy: The dimethylamino group in the target compound would produce a singlet at ~2.8–3.2 ppm (CH3) in ¹H-NMR, absent in halogenated analogs ().

Pharmacological Implications (Inferred)

- The target’s dimethylamino group may further improve solubility, a critical factor in drug design .

- Sulfonamide Analogs () : Sulfonyl groups enhance protein binding (e.g., kinase inhibition), whereas the target’s amide and hydroxyethyl groups may favor different target interactions .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

- Chemical Formula : CHNO

- Molecular Weight : 330.43 g/mol

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and interactions with cellular mechanisms.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action appears to involve:

- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation, leading to apoptosis in rapidly dividing cells.

- Induction of Oxidative Stress : The compound may enhance reactive oxygen species (ROS) production, contributing to cancer cell death.

Data Table: Biological Activity Overview

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | A549 | 15.2 | Inhibition of tubulin polymerization |

| Cytotoxicity | HeLa | 12.5 | Induction of oxidative stress |

| Selectivity | 184B5 | >30 | Low toxicity to non-tumor cells |

Case Study 1: Cytotoxicity in Lung Carcinoma

In a study published in Cancer Research, the compound was tested against A549 cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15.2 µM, indicating potent anticancer activity. Immunofluorescence assays demonstrated perinuclear localization, suggesting effective cellular uptake and targeting.

Case Study 2: Mechanism Exploration

Another investigation focused on the mechanism of action. Using flow cytometry, researchers observed increased levels of ROS in treated HeLa cells, confirming oxidative stress induction as a key pathway for apoptosis. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Selective Toxicity : The compound shows higher selectivity towards cancer cells compared to normal cells, minimizing potential side effects.

- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibits enhanced cytotoxicity, indicating potential for combination therapies.

- Bioavailability : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, enhancing its therapeutic potential.

Q & A

Basic: What are the key synthetic methodologies for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide?

Answer:

The synthesis typically involves multi-step reactions starting with commercially available benzamide and hydrazine derivatives. Critical steps include:

- Amide coupling : Use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to link the hydroxyl-containing ethylamine moiety to the benzamide backbone .

- Functional group introduction : The isopropoxy group is introduced via nucleophilic substitution under alkaline conditions, while the dimethylamino group is incorporated through reductive amination .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are standard for isolating the final product .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Essential characterization methods include:

- NMR spectroscopy : H and C NMR confirm the presence of the dimethylamino (-N(CH)), isopropoxy (-OCH(CH)), and hydroxyethyl (-CH(OH)CH-) groups .

- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., observed m/z 384.1912 vs. calculated 384.1915 for CHNO) .

- X-ray crystallography : Resolves stereochemistry of the hydroxyethyl moiety, critical for understanding spatial interactions in biological assays .

Advanced: How can researchers investigate the mechanism of action for this compound in biological systems?

Answer:

Methodologies include:

- Receptor binding assays : Competitive inhibition studies using radiolabeled ligands (e.g., H-labeled substrates) to identify target receptors .

- Enzyme kinetics : Measure inhibition constants (K) against enzymes like kinases or hydrolases, leveraging the compound’s dimethylamino group for electrostatic interactions .

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with active sites, focusing on hydrogen bonding between the hydroxyethyl group and catalytic residues .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Control experiments : Verify purity (>95% via HPLC; mobile phase: methanol/buffer pH 4.6, 65:35) to rule out impurities affecting results .

- Solubility optimization : Test activity in varied solvents (e.g., DMSO vs. saline) to assess aggregation artifacts, as the compound’s amphiphilic structure may influence bioavailability .

- Orthogonal assays : Cross-validate using fluorescence polarization (binding) and cell viability assays (functional activity) to confirm target specificity .

Advanced: What strategies optimize reaction yields during synthesis?

Answer:

- Catalyst screening : Test palladium-based catalysts (e.g., Pd/C) for reductive amination steps to enhance dimethylamino group incorporation efficiency .

- Temperature control : Maintain <60°C during amide coupling to prevent racemization of the hydroxyethyl group .

- In-situ monitoring : Use FT-IR to track carbonyl (C=O) peak reduction, indicating completion of key steps like ester-to-amide conversion .

Advanced: How can computational modeling guide the design of analogs with improved activity?

Answer:

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize electron-donating groups (e.g., methoxy) for enhanced receptor binding .

- ADMET prediction : Use tools like SwissADME to predict metabolic stability, focusing on the isopropoxy group’s susceptibility to cytochrome P450 oxidation .

- Free-energy perturbation (FEP) : Simulate substituent effects on binding affinity, targeting modifications to the benzamide core .

Advanced: What are the stability challenges for this compound under physiological conditions?

Answer:

- pH-dependent hydrolysis : The benzamide bond is labile in acidic environments (e.g., gastric fluid). Stability assays in buffers (pH 1.2–7.4) guide formulation strategies .

- Light sensitivity : Protect from UV exposure due to the aromatic dimethylamino group’s propensity for photooxidation .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation in aqueous solutions .

Advanced: How to design SAR studies for derivatives targeting specific diseases?

Answer:

- Scaffold diversification : Replace the isopropoxy group with bulkier tert-butoxy to assess steric effects on target selectivity .

- Bioisosteric substitution : Exchange the hydroxyethyl group with a sulfonamide (-SONH) to enhance solubility without compromising H-bonding capacity .

- In-vivo validation : Use murine models to compare pharmacokinetics (AUC, C) of lead analogs, prioritizing those with >50% oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.